molecular formula C8H11ClN2O2S B3204713 N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide CAS No. 1040041-03-9

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide

Cat. No. B3204713
CAS RN: 1040041-03-9
M. Wt: 234.7 g/mol
InChI Key: DOXUESDERQUULI-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-1,3-propanediamine” is an organic building block . It has been used as a templating agent in the synthesis of a new open framework . Another compound, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane”, has been used for synthesis .


Synthesis Analysis

The synthesis of related compounds involves mechanical mixing with other compounds. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .


Molecular Structure Analysis

The molecular structure of related compounds like “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been studied using techniques like infrared spectrometry . The molecular weight of this compound is 222.36 g/mol .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the introduction of azomethine group by the condensation reaction of “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” with different compounds containing carbonyl group such as 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde, acetylacetone and ethyl acetoacetate has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has a density of 1.02 g/cm3 at 20 °C .

Scientific Research Applications

Synthesis and Applications in Medical Chemistry

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide, as part of sulfonamides, is significant in drug design and discovery programs. These compounds are applied as building blocks in medical chemistry due to their diverse applications in pharmaceuticals, agrochemicals, polymers, and more. Their synthesis through oxidative coupling of thiols and amines offers an efficient, environmentally friendly process, crucial in the pharmaceutical industry (Cao et al., 2021).

Antiviral Activity

Research shows the synthesis of sulfonamide derivatives, including this compound, exhibiting antiviral activities. These compounds, synthesized from 4-chlorobenzoic acid, demonstrated anti-tobacco mosaic virus activity, indicating their potential in antiviral drug development (Chen et al., 2010).

Applications in Organic Synthesis

The sulfonamide group, including this compound, finds applications in organic synthesis. For instance, its use in the preparation of N-acyl sulfonamide linkers for peptide synthesis demonstrates its versatility. This research highlights the efficient loading of resin-bound aminoethane sulfonyl azides for solid-phase peptide synthesis (Merkx et al., 2007).

Exploration in Inorganic Chemistry

Sulfonamides, including this compound, are also explored in inorganic chemistry. Studies on palladium complexes involving sulfonamide ligands demonstrate their potential in catalyzing reactions and antibacterial properties. Such research paves the way for new applications in catalysis and antimicrobial agents (Mehdipour et al., 2017).

Environmental and Analytical Chemistry Applications

Sulfonamides, including this compound, are subject to environmental and analytical chemistry studies. Research into the interactions of these compounds in crystals and solutions, including their solubility and distribution, provides valuable data for pharmaceutical and environmental applications (Perlovich et al., 2008).

Mechanism of Action

While specific information on the mechanism of action of “N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide” is not available, a related compound “N-(2-Aminoethyl)-1-aziridineethanamine” has been studied. It has been suggested that this compound may bind to ACE2, leading to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .

Safety and Hazards

Safety information for related compounds suggests that they should be handled with care. For instance, “N-(2-aminoethyl)acrylamide” should be handled to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions of related compounds involve their use in various applications. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been used to improve the adhesion of the modified silicone tie-coating to epoxy primer .

properties

IUPAC Name

N-(2-aminoethyl)-3-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXUESDERQUULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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